molecular formula C20H29N5O4 B4375199 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-2-FURAMIDE

5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-2-FURAMIDE

Cat. No.: B4375199
M. Wt: 403.5 g/mol
InChI Key: CCDGRUXWTIPENW-UHFFFAOYSA-N
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Description

5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-2-FURAMIDE is a complex organic compound featuring a pyrazole ring, a piperidine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-2-FURAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with appropriate alkylating agents. The piperidine ring is introduced via a nucleophilic substitution reaction involving 2,2,6,6-tetramethyl-4-piperidinol. The final step involves coupling the pyrazole and piperidine intermediates with a furan derivative under suitable reaction conditions, such as the use of a base and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-2-FURAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various bases and acids for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can yield nitroso derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The nitro group on the pyrazole ring can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The piperidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-2-FURAMIDE is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties.

Properties

IUPAC Name

5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O4/c1-12-17(25(27)28)13(2)24(22-12)11-15-7-8-16(29-15)18(26)21-14-9-19(3,4)23-20(5,6)10-14/h7-8,14,23H,9-11H2,1-6H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDGRUXWTIPENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3CC(NC(C3)(C)C)(C)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-2-FURAMIDE
Reactant of Route 2
Reactant of Route 2
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-2-FURAMIDE
Reactant of Route 3
Reactant of Route 3
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-2-FURAMIDE
Reactant of Route 4
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-2-FURAMIDE
Reactant of Route 5
Reactant of Route 5
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-2-FURAMIDE
Reactant of Route 6
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-2-FURAMIDE

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